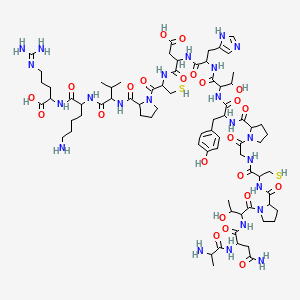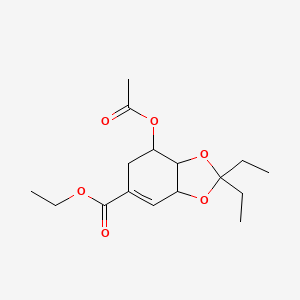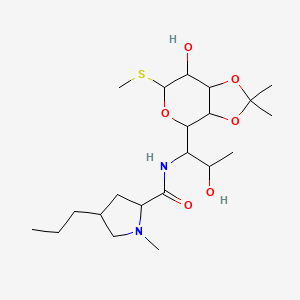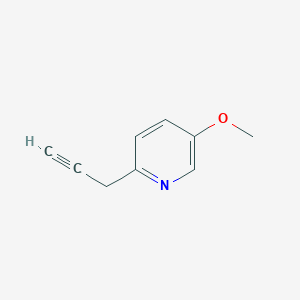
5-Methoxy-2-(prop-2-YN-1-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 5-methoxy-2-(2-propyn-1-yl)- is a heterocyclic aromatic organic compound It features a pyridine ring substituted with a methoxy group at the 5-position and a propynyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 5-methoxy-2-(2-propyn-1-yl)- typically involves the functionalization of a pyridine ring. One common method includes the alkylation of 5-methoxypyridine with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product.
Types of Reactions:
Oxidation: Pyridine, 5-methoxy-2-(2-propyn-1-yl)- can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives, such as the corresponding propyl-substituted pyridine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are often used.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Saturated derivatives like 5-methoxy-2-(2-propyl)-pyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Pyridine, 5-methoxy-2-(2-propyn-1-yl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals.
Medicine: It may be explored for its therapeutic properties, such as antimicrobial and antiviral activities.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Pyridine, 5-methoxy-2-(2-propyn-1-yl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and propynyl groups can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Pyridine: The parent compound, which lacks the methoxy and propynyl substitutions.
5-Methoxypyridine: Similar structure but without the propynyl group.
2-Propynylpyridine: Lacks the methoxy group.
Uniqueness: Pyridine, 5-methoxy-2-(2-propyn-1-yl)- is unique due to the combined presence of both methoxy and propynyl groups, which can significantly alter its chemical reactivity and biological activity compared to its simpler analogs. This dual substitution pattern can enhance its utility in various synthetic and research applications.
Properties
CAS No. |
1260672-53-4 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
5-methoxy-2-prop-2-ynylpyridine |
InChI |
InChI=1S/C9H9NO/c1-3-4-8-5-6-9(11-2)7-10-8/h1,5-7H,4H2,2H3 |
InChI Key |
RPFUPFZYWCCKBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12290549.png)

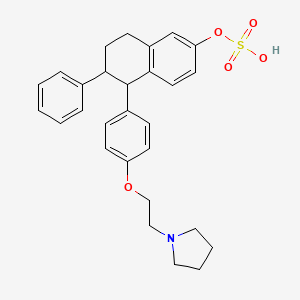


![Guanosine, 8-[(4-chlorophenyl)thio]-, cyclic 3',5'-[hydrogen (S)-phosphorothioate]](/img/structure/B12290592.png)
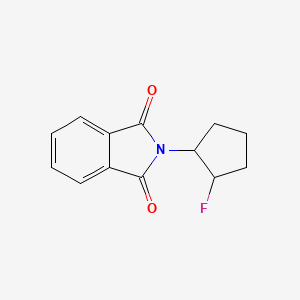
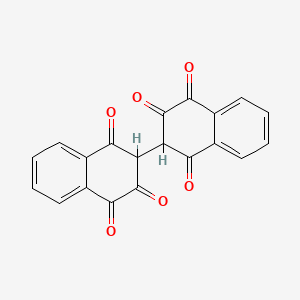

![N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-3-benzyloxy-4-methoxy-N-[(1S)-1-phenylethyl]benzeneacetamide](/img/structure/B12290635.png)
